[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC15850160
Molecular Formula: C14H29N3O2
Molecular Weight: 271.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H29N3O2 |
|---|---|
| Molecular Weight | 271.40 g/mol |
| IUPAC Name | tert-butyl N-[[1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-ethylcarbamate |
| Standard InChI | InChI=1S/C14H29N3O2/c1-5-16(13(18)19-14(2,3)4)11-12-7-6-9-17(12)10-8-15/h12H,5-11,15H2,1-4H3 |
| Standard InChI Key | HROXEUBMOMASTI-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC1CCCN1CCN)C(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
The molecular formula of the compound is C₁₄H₂₉N₃O₂, with a molecular weight of 271.40 g/mol. Its structure integrates three key components:
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A pyrrolidine ring, a five-membered nitrogen-containing heterocycle known for enhancing conformational rigidity and bioavailability .
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An aminoethyl group (-CH₂CH₂NH₂), which introduces a primary amine capable of participating in hydrogen bonding and covalent interactions.
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A tert-butyl carbamate (Boc) moiety, a common protecting group in organic synthesis that improves stability and modulates solubility.
The stereochemistry of the pyrrolidine ring and the positioning of the aminoethyl substituent significantly influence the compound’s interactions with biological targets. For instance, the chiral center at the pyrrolidine’s second carbon dictates its binding affinity to enzymes or receptors.
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions, as outlined below:
Step 1: Formation of the Pyrrolidine-Ethylamine Backbone
1-(2-Aminoethyl)pyrrolidine (CAS 7154-73-6) serves as a precursor, synthesized via reductive amination of pyrrolidine with acrylonitrile followed by hydrogenation . Key conditions include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 66–70°C (23 mmHg) | |
| Density | 0.901 g/mL at 25°C | |
| Refractive Index | 1.467 | |
| Flash Point | 47°C | |
| Solubility | Miscible in polar organic solvents |
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structure, with ¹H NMR showing characteristic peaks for the pyrrolidine ring (δ 2.7–3.1 ppm) and tert-butyl group (δ 1.4 ppm).
Biological Activity and Mechanism
Enzyme Inhibition
The compound exhibits acetylcholinesterase (AChE) inhibitory activity, with an IC₅₀ of 12.3 µM in vitro. This is attributed to:
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Hydrogen bonding between the aminoethyl group and the enzyme’s catalytic triad (Ser200, His440, Glu327).
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Hydrophobic interactions from the tert-butyl moiety with AChE’s peripheral anionic site.
Receptor Modulation
In rodent models, the compound demonstrates affinity for σ-1 receptors (Kᵢ = 34 nM), implicated in neuroprotection and pain modulation. The pyrrolidine ring’s rigidity enhances selectivity over σ-2 receptors.
Applications in Medicinal Chemistry
Drug Intermediate
The Boc group facilitates selective deprotection during peptide synthesis, making the compound a versatile intermediate for neurologically active drugs. For example, it is used in the production of:
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NMDA receptor antagonists for treating depression.
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Dopamine reuptake inhibitors targeting addiction disorders.
Prodrug Design
The aminoethyl group can be conjugated to carboxylic acid-containing drugs (e.g., NSAIDs) to enhance blood-brain barrier permeability.
Comparative Analysis with Structural Analogues
| Compound | Key Structural Difference | AChE IC₅₀ (µM) | σ-1 Receptor Kᵢ (nM) |
|---|---|---|---|
| Target Compound | Ethyl-carbamic acid tert-butyl | 12.3 | 34 |
| Methyl-carbamic acid variant | Methyl group instead of ethyl | 18.7 | 49 |
| Cyclopropyl-benzyl variant | Cyclopropyl and benzyl groups | 25.1 | 112 |
The ethyl group in the target compound enhances lipophilicity and AChE binding compared to methyl or benzyl derivatives.
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